molecular formula C29H34N2O5 B11180074 ethyl 2-amino-8'-ethyl-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

ethyl 2-amino-8'-ethyl-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B11180074
M. Wt: 490.6 g/mol
InChI Key: WRGLSSUSMBOUEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a pyrroloquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylate groups enable it to bind to enzymes and receptors, modulating their activity. The spiro structure contributes to its stability and ability to interact with multiple targets simultaneously.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate stands out due to its unique spiro configuration and multiple functional groups. Similar compounds include:

  • Ethyl 2-aminothiazole-4-carboxylate
  • Benzoic acid, 2-amino-, ethyl ester

These compounds share some structural features but differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2'-amino-6-ethyl-7',7',9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C29H34N2O5/c1-8-16-10-17-15(3)12-28(6,7)31-23(17)18(11-16)29(26(31)34)21-19(32)13-27(4,5)14-20(21)36-24(30)22(29)25(33)35-9-2/h10-12H,8-9,13-14,30H2,1-7H3

InChI Key

WRGLSSUSMBOUEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C4(C5=C(CC(CC5=O)(C)C)OC(=C4C(=O)OCC)N)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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